6-Bromopyrazolo[1,5-a]pyridin-2-amine
Overview
Description
6-Bromopyrazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . It is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 6-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-chloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions . Reaction conditions vary depending on the specific reaction but often involve the use of organic solvents and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6-position .
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound is used in biological studies to explore its effects on various cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyridin-2-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity . The exact pathways involved are still under investigation, but the compound’s structure suggests it may act as an inhibitor or modulator of certain biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
6-Chloropyrazolo[1,5-a]pyridin-2-amine: This compound is similar but has a chlorine atom instead of a bromine atom at the 6-position.
Uniqueness
6-Bromopyrazolo[1,5-a]pyridin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules . This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields .
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-6-3-7(9)10-11(6)4-5/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBAEMFAHLKKFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391821-41-2 | |
Record name | 6-bromopyrazolo[1,5-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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